![molecular formula C7H7ClN4O2S B13092144 5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride CAS No. 112729-27-8](/img/structure/B13092144.png)
5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with methyl groups at positions 5 and 7, and a sulfonyl chloride group at position 2
Vorbereitungsmethoden
The synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride undergoes various chemical reactions, including substitution, oxidation, and reduction. In substitution reactions, the sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include amines, alcohols, and thiols. Oxidation and reduction reactions can modify the oxidation state of the compound, leading to the formation of new functional groups and potentially altering its chemical properties .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In medicinal chemistry, it is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets. It has been studied for its cytotoxic activity against various cancer cell lines, including breast and bladder cancer . Additionally, it is used in the synthesis of coordination compounds with metals, which can have applications in catalysis and material science . The unique structure of this compound also makes it a valuable intermediate in the synthesis of other heterocyclic compounds with potential biological activity .
Wirkmechanismus
The mechanism of action of 5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may bind to DNA or proteins involved in cell division, thereby inhibiting the proliferation of cancer cells. The sulfonyl chloride group can also react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride can be compared with other triazolopyrimidine derivatives, such as 2-hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine and 7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine . These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and applications. The presence of the sulfonyl chloride group in 5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride makes it particularly reactive and suitable for further functionalization, setting it apart from its analogs .
Eigenschaften
CAS-Nummer |
112729-27-8 |
|---|---|
Molekularformel |
C7H7ClN4O2S |
Molekulargewicht |
246.68 g/mol |
IUPAC-Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN4O2S/c1-4-3-6-10-7(15(8,13)14)11-12(6)5(2)9-4/h3H,1-2H3 |
InChI-Schlüssel |
FTNNUZAZQKCNQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=NN2C(=N1)C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
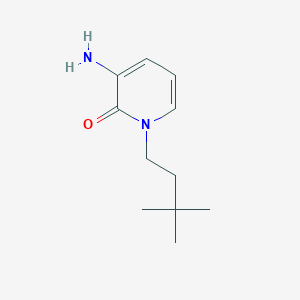
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)

![Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13092093.png)
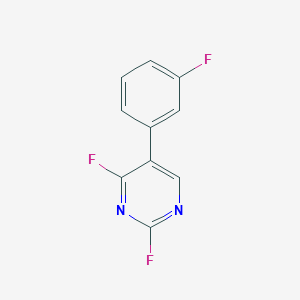
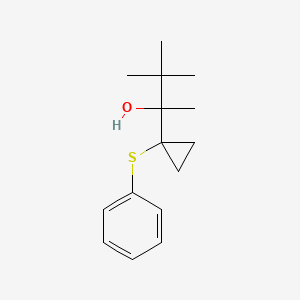
![(S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone](/img/structure/B13092101.png)
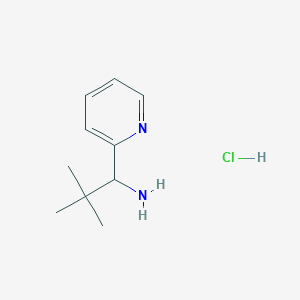

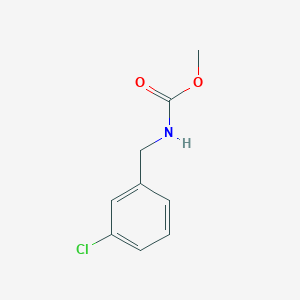

![[1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13092129.png)

